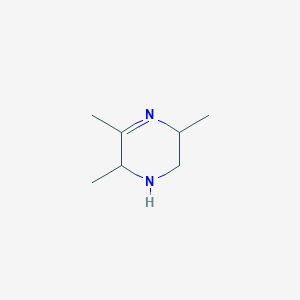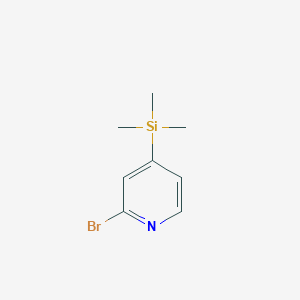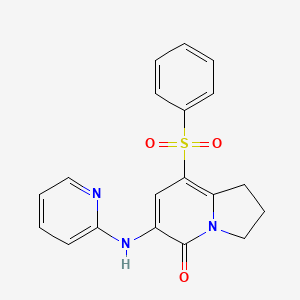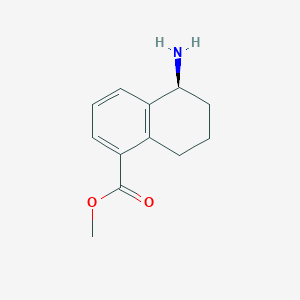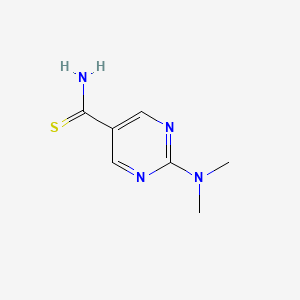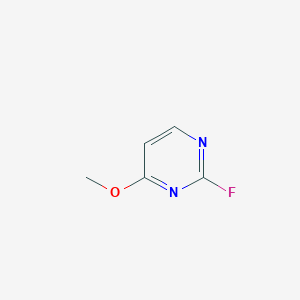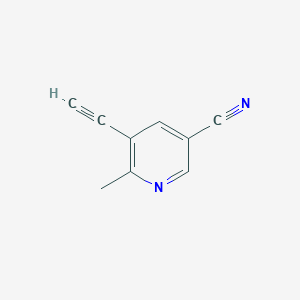
5-Ethynyl-6-methylnicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethynyl-6-methylnicotinonitrile is an organic compound that belongs to the class of nicotinonitriles It features a pyridine ring substituted with an ethynyl group at the 5-position and a methyl group at the 6-position, along with a nitrile group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethynyl-6-methylnicotinonitrile can be achieved through several synthetic routes. One common method involves the reaction of 6-methylnicotinonitrile with an ethynylating agent under appropriate conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help scale up the production process while maintaining product quality.
Análisis De Reacciones Químicas
Types of Reactions
5-Ethynyl-6-methylnicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The ethynyl group can participate in substitution reactions, such as nucleophilic substitution, to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Ethynyl-6-methylnicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mecanismo De Acción
The mechanism of action of 5-Ethynyl-6-methylnicotinonitrile involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various biochemical reactions, potentially leading to the inhibition of key enzymes or the modulation of signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
6-Methylnicotinonitrile: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
5-Ethynyl-2-methylnicotinonitrile: Similar structure but with different substitution pattern, leading to different reactivity and applications.
Uniqueness
5-Ethynyl-6-methylnicotinonitrile is unique due to the presence of both the ethynyl and methyl groups on the pyridine ring, which imparts distinct chemical and physical properties. This combination of substituents enhances its reactivity and potential for diverse applications in research and industry.
Propiedades
Fórmula molecular |
C9H6N2 |
|---|---|
Peso molecular |
142.16 g/mol |
Nombre IUPAC |
5-ethynyl-6-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C9H6N2/c1-3-9-4-8(5-10)6-11-7(9)2/h1,4,6H,2H3 |
Clave InChI |
PHRCOZQNQJMKIC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=N1)C#N)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




